(2-bromophenyl)(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

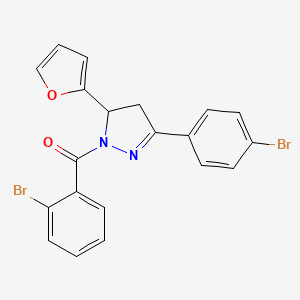

The compound "(2-bromophenyl)(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone" features a pyrazoline core substituted with brominated aryl groups and a furan moiety. Its structure comprises:

- Pyrazoline ring: A 4,5-dihydro-1H-pyrazole scaffold, which is a five-membered ring with two adjacent nitrogen atoms and one double bond.

- Substituents: A 2-bromophenyl group at the methanone position. A 4-bromophenyl group at the 3-position of the pyrazoline ring. A furan-2-yl group at the 5-position.

This combination of electron-withdrawing bromine atoms and the electron-rich furan ring may influence its electronic properties, solubility, and biological activity. Crystallographic studies using programs like SHELXL are critical for resolving such structures, though none are explicitly reported for this compound in the provided evidence.

Properties

IUPAC Name |

(2-bromophenyl)-[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Br2N2O2/c21-14-9-7-13(8-10-14)17-12-18(19-6-3-11-26-19)24(23-17)20(25)15-4-1-2-5-16(15)22/h1-11,18H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSVFDGJYSWCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-bromophenyl)(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, along with structural characteristics and synthesis methods.

Structural Overview

The molecular formula of the compound is . The structure includes a pyrazole ring, furan moiety, and bromophenyl groups, contributing to its diverse biological activities. The presence of bromine atoms is significant as halogen substitutions often enhance biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For example, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. The compound's antibacterial activity was evaluated against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0047 |

These results suggest that the compound may possess strong antibacterial properties, potentially useful in developing new antibiotics.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains. The MIC values for antifungal tests were recorded as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings indicate a promising antifungal profile, suggesting potential applications in treating fungal infections .

Case Studies and Research Findings

- Synthesis and Characterization : A study synthesized the compound using conventional and microwave-assisted methods, highlighting the efficiency of microwave synthesis in reducing reaction time while maintaining yield . The crystal structure analysis provided insights into the molecular arrangement and potential interaction sites for biological activity .

- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects is thought to involve interference with bacterial cell wall synthesis or disruption of membrane integrity, common pathways for many pyrazole derivatives .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have shown that halogen substitutions significantly enhance biological activity. For instance, the introduction of bromine at specific positions on the phenyl rings has been correlated with increased potency against microbial strains .

Scientific Research Applications

Structure and Composition

The molecular formula of this compound is with a molecular weight of 429.7 g/mol. The structure features a bromophenyl group, a furan ring, and a pyrazole moiety, which are known for their diverse biological activities.

Physical Properties

- Melting Point : Data on the melting point is not readily available but can be determined through experimental methods.

- Solubility : Solubility studies indicate that the compound may exhibit variable solubility depending on the solvent used.

Medicinal Chemistry

The compound has been investigated for its potential antitumor and antimicrobial activities. Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation and exhibit significant antimicrobial properties against various pathogens.

Case Study: Antitumor Activity

In a recent study, derivatives of pyrazole were synthesized and tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that certain modifications to the pyrazole structure enhance its efficacy against these cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

Research indicates that compounds containing bromophenyl and pyrazole moieties demonstrate notable antimicrobial activity. For instance, derivatives of this compound were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

Synthesis and Modification

The synthetic pathways for this compound often involve multi-step reactions including cyclization and substitution reactions. The ease of modification allows for the development of analogs with enhanced biological activity or improved pharmacokinetic properties.

Synthesis Example

A common synthetic route involves:

- Formation of the Pyrazole Ring : Through hydrazine derivatives reacting with appropriate carbonyl compounds.

- Bromination Reactions : To introduce bromine atoms at specific positions on the phenyl rings.

- Final Coupling Reactions : To attach the furan moiety to the pyrazole core.

These methods have been documented in various studies highlighting their efficiency and yield .

Material Science Applications

Beyond medicinal uses, this compound may find applications in material sciences as a precursor for creating functionalized polymers or as an additive in coatings due to its unique chemical structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrazoline Derivatives

Table 1: Key Halogenated Pyrazoline Analogs

Key Observations :

Heterocyclic Substituent Variations

Table 2: Impact of Heterocyclic Moieties

Key Observations :

- Furan vs. Thiophene : The furan ring in the target compound may enhance solubility compared to thiophene due to oxygen’s electronegativity, while thiophene’s sulfur could improve metabolic stability .

- Thiazole Derivatives : Compounds with thiazole moieties (–9) show robust antimicrobial activity, possibly due to enhanced hydrogen bonding with biological targets .

Aromatic and Electron-Withdrawing Group Modifications

Table 3: Substituent Effects on Bioactivity

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro groups () significantly increase electrophilicity compared to bromine, which could enhance reactivity in biological systems.

- Antimicrobial Activity: Bromophenoxy and chlorophenyl substituents in correlate with antimicrobial effects, possibly due to halogen-bonding interactions with microbial enzymes .

Structural and Spectroscopic Insights

- Crystallography : Compounds like those in and were resolved using SHELXL , confirming planar pyrazoline rings and dihedral angles between substituents. For example, the thiazole derivative in has a mean C–C bond length of 1.39 Å .

- Spectroscopy : IR data for analogs (e.g., C=O stretch at 1690 cm⁻¹ in ) suggest similar carbonyl environments in the target compound .

Q & A

Basic: What are the established synthetic routes for (2-bromophenyl)(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via a multi-step protocol involving cyclocondensation and functionalization. A common approach involves:

Formation of α,β-unsaturated ketones : Reacting 1,3-diketones with furfural or substituted aldehydes under acidic conditions (e.g., acetic acid) to form chalcone derivatives .

Pyrazoline ring formation : Cyclization of chalcones with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux, yielding 4,5-dihydro-1H-pyrazole intermediates .

Bromination and functionalization : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce bromine substituents, followed by methanone group attachment via Friedel-Crafts acylation .

Key Factors Affecting Yield:

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.